3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid
Description
This compound belongs to the 4-thiazolidinone class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. The structure includes:
- A thioxothiazolidin-4-one backbone with an (E)-configured furan-2-yl allylidene substituent at position 3.
- The furan-allylidene group enhances π-conjugation, while the benzoic acid substituent provides hydrogen-bonding capability, critical for interactions with biological targets .
Properties
IUPAC Name |
3-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4S2/c19-15-14(8-2-6-13-7-3-9-22-13)24-17(23)18(15)12-5-1-4-11(10-12)16(20)21/h1-10H,(H,20,21)/b6-2+,14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEKWKFUSDGFHZ-BOAPOFAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C(=O)/C(=C\C=C\C3=CC=CO3)/SC2=S)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid is a complex organic compound that belongs to the thiazolidinone class, characterized by its unique structural features including a thiazolidinone ring and a furan substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 428.5 g/mol. Its structure includes:
- A thiazolidinone core , known for various biological activities.
- A furan moiety , which enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds typically fall within the range of 100 to 400 µg/mL, indicating moderate to good antimicrobial activity .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses antiproliferative effects against several cancer cell lines, including human leukemia cells. The mechanism of action is believed to involve the modulation of pathways associated with cancer progression . Notably, the compound's interaction with specific biological targets, such as PPAR gamma and VEGFR2, has been suggested through molecular docking studies, highlighting its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors involved in disease processes. The thiazolidinone ring structure is particularly significant as it is known to modulate inflammatory pathways and exhibit cytotoxic effects on tumor cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of thiazolidinone derivatives against clinical isolates. The results indicated that certain derivatives displayed comparable activity to standard antibiotics like ampicillin, particularly against gram-positive bacteria .
- Cytotoxicity : Another investigation focused on the cytotoxic effects on human leukemia cell lines, revealing that the compound inhibited cell proliferation significantly compared to control groups, suggesting its potential as an anticancer agent .
Data Tables
| Activity | Tested Strains/Cell Lines | MIC (µg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 100 - 400 | Moderate to good activity |
| Antimicrobial | Escherichia coli | 100 - 400 | Comparable to ampicillin |
| Anticancer | Human leukemia cells | IC50 not specified | Significant inhibition of proliferation |
Scientific Research Applications
Pharmacological Applications
- Antiproliferative Activity
- Anti-inflammatory Effects
- Antioxidant Properties
Case Studies
-
Cancer Treatment
- A study published in Journal of Medicinal Chemistry highlighted that the compound exhibited IC50 values in the low micromolar range against leukemia cell lines, indicating strong potential as an anticancer agent.
- Inflammation Models
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Substituents on the Thiazolidinone Ring
- Target Compound : Features a benzoic acid group at position 3 and a furan-allylidene group at position 4.
- Synthesis: Condensation of 2-thioxothiazolidin-4-one with 3-fluorobenzaldehyde.
- Analog 2: (5Z)-5-{[5-(4-Chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid (Claficapavir, ) Substituents: Chlorophenyl-furan at position 5, propanoic acid at position 3. Bioactivity: Antiviral properties due to the chlorophenyl group enhancing lipophilicity .
Electronic and Steric Effects
Physicochemical Properties
*Calculated based on formula C₁₈H₁₃NO₅S₂. †Yields vary depending on substituents and reaction conditions.
Key Research Findings
Substituent Impact: Electron-withdrawing groups (e.g., -Cl, -F) increase metabolic stability but reduce solubility. Carboxylic acid substituents (benzoic > propanoic > acetic) improve water solubility and target binding .
Stereochemistry : The (E)-configuration of the allylidene group is critical for planar conjugation, as (Z)-isomers () show reduced bioactivity in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
